
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound consists of an oxazolidinone ring substituted with a butoxymethyl group and a phenyl group, which imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-1,3-oxazolidin-2-one with butoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazolidinone derivatives.
Reduction: Reduced oxazolidinone derivatives.
Substitution: Substituted oxazolidinone derivatives with various functional groups.
科学的研究の応用
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins required for bacterial growth and survival.
類似化合物との比較
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the butoxymethyl group, making it less versatile in certain chemical reactions.
5-(Methoxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Similar structure but with a methoxymethyl group instead of butoxymethyl, leading to different reactivity and properties.
5-(Ethoxymethyl)-3-phenyl-1,3-oxazolidin-2-one: Contains an ethoxymethyl group, which affects its solubility and reactivity compared to the butoxymethyl derivative.
Uniqueness
5-(Butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the butoxymethyl group, which enhances its solubility in organic solvents and provides additional sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
5-(butoxymethyl)-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-17-11-13-10-15(14(16)18-13)12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3 |
InChIキー |
GYXMBHZNVGPPHV-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC1CN(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinoline](/img/structure/B13894419.png)
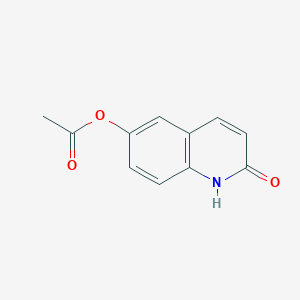

![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
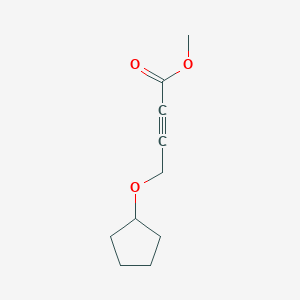
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)
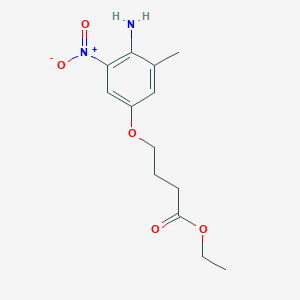

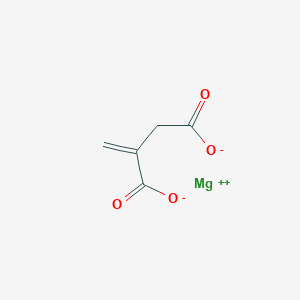
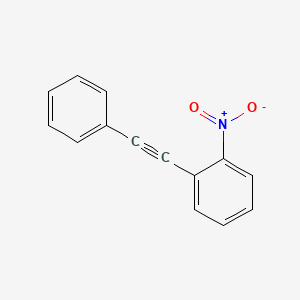

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

